Dihydro Ketoprofen (Mixture of Diastereomers)
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Overview
Description
Synthesis Analysis
The synthesis of Ketoprofen involves a multi-step chemical process, starting from 3-cyanomethylbenzoic acid through Friedel-Crafts acylation, α-monomethylation, and hydrolysis, leading to the final product with a high yield and purity suitable for industrial production (Li Xiang, 2008). This process underscores the chemical ingenuity in creating NSAIDs like Ketoprofen.
Molecular Structure Analysis
Ketoprofen's molecular dynamics have been extensively studied, revealing its amorphous state and the presence of multiple relaxation processes indicative of its complex molecular mobility. Such insights are crucial for understanding its behavior in various states and interactions with other molecules (U. Sailaja et al., 2013).
Chemical Reactions and Properties
The degradation of Ketoprofen by sulfate radical-based advanced oxidation processes demonstrates its chemical reactivity and the influence of environmental factors on its stability. These findings are essential for assessing the environmental impact and remediation strategies for NSAID contaminants (Yiping Feng et al., 2017).
Physical Properties Analysis
The study of Ketoprofen's photochemical behavior in different solvents using time-resolved resonance Raman spectroscopy offers a deep dive into its physical properties. This research highlights how solvent concentration significantly affects the rate constants and reaction mechanisms of Ketoprofen, providing insight into its behavior under various conditions (Mingde Li et al., 2010).
Chemical Properties Analysis
Interactions between Ketoprofen and excipients have been explored through vibrational spectroscopy, revealing insights into drug formulation and stability. Such studies are critical for understanding how Ketoprofen's chemical properties are affected by other substances and for optimizing pharmaceutical formulations (L. A. E. B. D. Carvalho et al., 2006).
Scientific Research Applications
Application Summary
“Dihydro Ketoprofen (Mixture of Diastereomers)” is used in the study of drug metabolism and pharmacokinetics . It is particularly used in the study of reduction reactions of compounds containing a ketone group in the human liver .
Methods of Application
In the study, recombinant cytosolic isoforms were constructed, including AKR1C1, AKR1C2, AKR1C3, AKR1C4, and carbonyl reductase 1 (CBR1), and a microsomal isoform, 11b-hydroxysteroid dehydrogenase type 1 (HSD11B1). The contributions of these isoforms to the reduction of 10 compounds were examined by extrapolating the relative expression of each reductase protein in human liver preparations to recombinant systems quantified by liquid chromatography–mass spectrometry .
Results or Outcomes
The reductase activities for several drugs were predominantly catalyzed by cytosolic isoforms, and the sum of the contributions of individual cytosolic reductases was almost 100%. Interestingly, AKR1C3 showed the highest contribution to the reduction of certain drugs, although previous studies have revealed that CBR1 mainly metabolizes them. The reductase activities of other drugs were catalyzed by microsomal isoform(s), and the contributions of HSD11B1 were calculated to be significant .
Neurology Research
Application Summary
“Dihydro Ketoprofen (Mixture of Diastereomers)” is used in neurology research . It is available for purchase as a reference standard from Neurology Research Chemicals and Analytical Standards .
Methods of Application
The specific methods of application in neurology research can vary widely depending on the particular study or experiment being conducted. Typically, it might involve using the compound in laboratory experiments to understand its effects on neurological processes or disorders .
Metabolite of Ketoprofen
Application Summary
“Dihydro Ketoprofen (Mixture of Diastereomers)” is a metabolite of Ketoprofen . This means it is a product of the metabolic process of Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain, swelling, and other symptoms of inflammation .
Methods of Application
In this context, “Dihydro Ketoprofen (Mixture of Diastereomers)” might be used in studies investigating the metabolism of Ketoprofen. This could involve administering Ketoprofen to a biological system (like a cell culture or a living organism), then analyzing the resulting metabolites .
Results or Outcomes
The results of such studies could provide valuable insights into how Ketoprofen is processed by the body, which could have implications for its therapeutic use .
Reference Standards in Neurology Research
Application Summary
“Dihydro Ketoprofen (Mixture of Diastereomers)” is used as a reference standard in neurology research . Reference standards are substances with a well-defined purity, used as a calibration standard in quantitative analysis .
Methods of Application
The specific methods of application in neurology research can vary widely depending on the particular study or experiment being conducted. Typically, it might involve using the compound in laboratory experiments to understand its effects on neurological processes or disorders .
Metabolite of Ketoprofen
Application Summary
“Dihydro Ketoprofen (Mixture of Diastereomers)” is a metabolite of Ketoprofen . This means it is a product of the metabolic process of Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain, swelling, and other symptoms of inflammation .
Methods of Application
In this context, “Dihydro Ketoprofen (Mixture of Diastereomers)” might be used in studies investigating the metabolism of Ketoprofen. This could involve administering Ketoprofen to a biological system (like a cell culture or a living organism), then analyzing the resulting metabolites .
Results or Outcomes
The results of such studies could provide valuable insights into how Ketoprofen is processed by the body, which could have implications for its therapeutic use .
Safety And Hazards
properties
IUPAC Name |
2-[3-[hydroxy(phenyl)methyl]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,15,17H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVIDAVUDXDUPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473612 |
Source
|
Record name | Dihydroketoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid | |
CAS RN |
59960-32-6 |
Source
|
Record name | Dihydroketoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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